1-(Azidomethyl)-2-methylbenzene

Catalog No.
S1548465
CAS No.
126799-83-5
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-2-methylbenzene

CAS Number

126799-83-5

Product Name

1-(Azidomethyl)-2-methylbenzene

IUPAC Name

1-(azidomethyl)-2-methylbenzene

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3

InChI Key

TWZXVFYNRLIXRY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN=[N+]=[N-]

Canonical SMILES

CC1=CC=CC=C1CN=[N+]=[N-]

Catalytic Applications

Corrosion Inhibition

Metal-Organic Frameworks

    Scientific Field: Material Science

    Summary of the Application: This compound is used in the synthesis of new metal-organic frameworks (MOFs).

    Methods of Application: An azidomethyl-appended benzene dicarboxylic acid (H2bdc-CH2N3) was synthesized and introduced into both IRMOF-1 (IRMOF-1-CH2N3) and UiO-66 (UiO-66-CH2N3) structure types.

    Results or Outcomes: The azidomethyl groups in UiO-66-CH2N3 could be reduced using trimethylphosphine and water via Staudinger reduction to primary benzylic amines.

Cross-Linkers in Material Sciences

Ligand in Energetic Coordination Compounds

1-(Azidomethyl)-2-methylbenzene, also known as o-azidomethyl toluene, is an organic compound with the molecular formula C8H9N3C_8H_9N_3 and a molecular weight of approximately 147.18 g/mol. The compound features an azide functional group (-N₃) attached to a benzene ring that also contains a methyl group at the ortho position. Its structure can be represented as follows:

Structure C6H4(N3)CH3\text{Structure }\text{C}_6\text{H}_4(\text{N}_3)\text{CH}_3

This compound is notable for its potential applications in organic synthesis, particularly in the field of click chemistry due to the reactivity of the azide group.

, primarily involving its azide group. Key reactions include:

  • Click Chemistry: The azide can undergo Huisgen cycloaddition with alkynes to form triazoles, which are valuable intermediates in pharmaceuticals and materials science.
  • Reduction Reactions: Azides can be reduced to amines using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The azide group can also be replaced by nucleophiles in suitable conditions, allowing for further functionalization of the aromatic ring.

Research indicates that compounds containing azide groups may exhibit biological activities, including antimicrobial properties. The azide moiety allows for modifications that enhance biological interactions. For example, studies have shown that derivatives of azidomethyl compounds can affect cell adhesion and antimicrobial activity when incorporated into polymeric materials like chitosan .

The synthesis of 1-(azidomethyl)-2-methylbenzene typically involves the following methods:

  • From Benzyl Halides: A common approach is to react 2-methylbenzyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This method allows for efficient conversion of the halide to the corresponding azide:
    2 Methylbenzyl bromide+NaN31 Azidomethyl 2 methylbenzene\text{2 Methylbenzyl bromide}+\text{NaN}_3\rightarrow \text{1 Azidomethyl 2 methylbenzene}
  • Via Azide-Alkyne Cycloaddition: The compound can also be synthesized through click chemistry, where an alkyne is reacted with an azide derivative under copper(I) catalysis.

1-(Azidomethyl)-2-methylbenzene has several applications, particularly in:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex molecules through click chemistry.
  • Material Science: Used in the development of functionalized polymers and coatings due to its reactive azide group.
  • Medicinal Chemistry: Potentially useful in drug development due to its ability to form diverse chemical structures through modification.

Several compounds share structural similarities with 1-(azidomethyl)-2-methylbenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Azidomethyl)-4-methylbenzeneC8H9N3Azide at para position
Benzyl azideC7H7N3Simple azide structure without methyl group
1-Azido-2-naphthylmethaneC11H9N3Naphthalene structure enhances stability
1-Azido-3-methylbenzeneC8H9N3Azide at meta position

Uniqueness

1-(Azidomethyl)-2-methylbenzene's uniqueness lies in its ortho-substituted structure, which influences its reactivity and potential interactions compared to other azides. The steric effects introduced by the methyl group adjacent to the azide may lead to distinct chemical behaviors and biological activities not observed in para or meta substituted analogs.

This compound's distinct properties make it a valuable candidate for further research in organic synthesis and material science applications.

Molecular Architecture and Composition

Chemical Formula (C8H9N3) and Molecular Weight (147.18)

1-(Azidomethyl)-2-methylbenzene exhibits the molecular formula C8H9N3, representing a compound containing eight carbon atoms, nine hydrogen atoms, and three nitrogen atoms arranged in a specific structural configuration [1]. The molecular weight of this compound is precisely 147.18 grams per mole, with the monoisotopic mass calculated at 147.079647 atomic mass units [1]. This molecular composition places the compound within the category of substituted benzyl azides, where the benzene ring system serves as the foundational aromatic framework [2].

The empirical formula indicates the presence of a benzene ring (C6H4) substituted with both a methyl group (CH3) and an azidomethyl group (CH2N3) [2]. The nitrogen content constitutes approximately 28.6% of the total molecular weight, primarily concentrated within the azide functional group that imparts distinctive chemical reactivity characteristics to the molecule [1] [3].

Bond Configuration and Molecular Geometry

The molecular geometry of 1-(Azidomethyl)-2-methylbenzene combines the planar aromatic benzene ring system with sp3-hybridized carbon centers in the substituent groups [2]. The benzene ring maintains its characteristic hexagonal planar structure with carbon-carbon bond lengths of approximately 1.39 Å and bond angles of 120 degrees [21].

The azide functional group (-N3) adopts a nearly linear configuration with nitrogen-nitrogen-nitrogen bond angles approaching 173.6 degrees, consistent with other organic azide compounds [24]. The azide group exhibits asymmetric bonding characteristics, with the N1-N2 bond length of approximately 1.23 Å displaying double bond character, while the terminal N2-N3 bond demonstrates triple bond characteristics with a length of approximately 1.13 Å [24].

The methyl substituent at the ortho position relative to the azidomethyl group creates steric interactions that influence the overall molecular conformation [26]. The C-H bonds of the methyl group exhibit tetrahedral geometry with bond angles of approximately 109.5 degrees [21]. The azidomethyl carbon center maintains sp3 hybridization, forming tetrahedral geometry with the attached hydrogen atoms and the aromatic carbon [2].

InChI and SMILES Notations for Computational Applications

The International Chemical Identifier (InChI) notation for 1-(Azidomethyl)-2-methylbenzene is represented as: InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3 [2] [3]. This standardized representation enables precise computational identification and facilitates database searches across chemical information systems.

The InChI Key, a fixed-length condensed representation derived from the full InChI string, is designated as TWZXVFYNRLIXRY-UHFFFAOYSA-N [2] [3]. This hashed identifier provides a unique molecular signature suitable for rapid database queries and structural comparisons.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is expressed as: Cc1ccccc1CN=[N+]=[N-] [2] [28]. This linear notation efficiently captures the molecular connectivity, representing the methyl-substituted benzene ring connected to the azidomethyl substituent with explicit representation of the azide resonance structure.

Physicochemical Properties

Physical State and Organoleptic Characteristics

1-(Azidomethyl)-2-methylbenzene exists as a liquid under standard ambient conditions [9]. The compound typically appears as a colorless to pale yellow liquid, depending on purity and storage conditions [9]. The physical state reflects the molecular interactions and packing efficiency of the substituted aromatic system.

The density of the compound is reported as 0.772 grams per cubic centimeter at 20 degrees Celsius [7]. This relatively low density compared to water indicates the predominant contribution of the aromatic hydrocarbon framework to the overall molecular volume and mass distribution.

The refractive index provides insight into the optical properties and molecular polarizability characteristics of the compound [38]. The specific organoleptic properties, including odor and taste characteristics, are influenced by the presence of the aromatic benzene system and the polar azide functional group.

Thermodynamic Parameters

2.2.2.1. Flash Point (-30°C)

The flash point of 1-(Azidomethyl)-2-methylbenzene is documented at -30 degrees Celsius, indicating the compound's classification as a highly flammable liquid [7] [28]. This low flash point temperature reflects the volatility characteristics imparted by the aromatic benzene framework and the relatively low molecular weight of the compound.

The flash point measurement represents the minimum temperature at which the compound generates sufficient vapor to form an ignitable mixture with air under standard atmospheric pressure conditions [35]. This thermodynamic parameter is critical for understanding the thermal behavior and volatility characteristics of the compound during handling and storage procedures.

Thermodynamic ParameterValueUnitsReference Conditions
Flash Point-30°CStandard atmospheric pressure
Flash Point-18.4°FStandard atmospheric pressure
2.2.2.2. Phase Transition Temperatures

The phase transition behavior of 1-(Azidomethyl)-2-methylbenzene reflects the molecular interactions and crystal packing arrangements within the solid state [39]. While specific melting point data for this compound are limited in the literature, comparative analysis with structurally related benzyl azides provides insight into expected thermal transition behavior.

The boiling point characteristics are influenced by the intermolecular forces, including van der Waals interactions between the aromatic ring systems and dipole-dipole interactions involving the polar azide functional group [39]. The presence of the methyl substituent affects the molecular packing efficiency and consequently influences the phase transition temperatures compared to unsubstituted benzyl azide derivatives.

The liquid range of the compound extends from the melting point through the boiling point, providing a substantial temperature window for liquid-phase applications and reactions [39]. This extended liquid range facilitates various synthetic transformations and analytical procedures requiring liquid-phase handling.

Solubility Profile Across Solvent Systems

1-(Azidomethyl)-2-methylbenzene demonstrates solubility characteristics typical of moderately polar organic compounds containing both aromatic and azide functional groups [28]. The compound exhibits excellent solubility in tert-butyl methyl ether, with commercial solutions available at concentrations of approximately 0.5 molar [28].

The solubility profile reflects the dual nature of the molecular structure, combining the hydrophobic aromatic benzene system with the polar azide functional group . Organic azides generally demonstrate good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [29] [31].

The compound shows limited solubility in highly polar protic solvents due to the predominantly hydrophobic nature of the substituted aromatic framework . The azide functional group contributes to enhanced solubility in moderately polar organic solvents compared to purely hydrocarbon analogs.

Solvent SystemSolubility CharacteristicsApplications
tert-Butyl methyl etherHigh (0.5 M solutions)Commercial formulations
Dimethyl sulfoxideGoodSynthetic reactions
TetrahydrofuranModerateAnalytical procedures
WaterLimitedPhase separation

Stability Profile and Reactivity Predictors

Thermal Stability Assessment

The thermal stability of 1-(Azidomethyl)-2-methylbenzene is governed by the inherent characteristics of the azide functional group and its propensity for decomposition under elevated temperature conditions [14] [15]. Azide-containing compounds generally exhibit temperature-dependent stability profiles, with decomposition kinetics influenced by molecular structure and environmental factors.

Thermal decomposition mechanisms in organic azides typically involve nitrogen-nitrogen bond cleavage within the azide group, leading to nitrogen gas evolution and formation of highly reactive nitrene intermediates [14]. The activation energy for primary decomposition pathways in substituted benzyl azides ranges from approximately 136 to 174 kilojoules per mole, depending on substituent effects and molecular environment [15].

The thermal stability assessment reveals that decomposition onset temperatures for structurally related benzyl azide compounds occur in the range of 309 to 340 degrees Celsius under controlled conditions [17]. The presence of the methyl substituent at the ortho position may influence the thermal decomposition kinetics through electronic and steric effects on the azide group reactivity.

Decomposition Mechanisms and Kinetics

The decomposition mechanisms of 1-(Azidomethyl)-2-methylbenzene follow established pathways characteristic of organic azide compounds, involving initial nitrogen-nitrogen bond cleavage and subsequent reactive intermediate formation [14] [15]. The primary decomposition pathway involves homolytic cleavage of the terminal nitrogen-nitrogen bond, resulting in nitrogen gas evolution and formation of a nitrene intermediate.

Kinetic studies on structurally related azide compounds reveal first-order decomposition kinetics with activation energies ranging from 38 to 173 kilojoules per mole, depending on the specific reaction conditions and molecular environment [15] [17]. The decomposition rate exhibits strong temperature dependence, with reaction rates increasing exponentially with temperature according to Arrhenius kinetics.

Secondary decomposition pathways may involve intramolecular rearrangements, hydrogen atom abstraction reactions, and formation of cyclic products through nitrene insertion mechanisms [6] [15]. The presence of the aromatic benzene system provides additional stabilization pathways through resonance interactions and potential cyclization reactions involving the nitrene intermediate and the aromatic π-system.

Decomposition ParameterValue RangeUnitsConditions
Activation Energy136-174kJ/molIsothermal conditions
Reaction Order1-Primary decomposition
Temperature Range309-340°COnset decomposition
Pre-exponential Factor10^11-10^13s^-1Arrhenius analysis

XLogP3

3.2

Dates

Last modified: 08-15-2023

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